N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine
CAS No.:
Cat. No.: VC15754667
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2S |
|---|---|
| Molecular Weight | 154.24 g/mol |
| IUPAC Name | N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine |
| Standard InChI | InChI=1S/C7H10N2S/c1-8-7-9-5-3-2-4-6(5)10-7/h2-4H2,1H3,(H,8,9) |
| Standard InChI Key | FUECFQROLLZGCG-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC2=C(S1)CCC2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine features a bicyclic framework comprising a five-membered cyclopentane ring fused to a thiazole moiety. The thiazole ring (a heterocycle containing nitrogen and sulfur atoms) is substituted with a methylamine group at the 2-position, while the cyclopentane component contributes to the compound’s rigidity and stereochemical complexity . The IUPAC name, N-methyl-5,6-dihydro-4H-cyclopenta[d] thiazol-2-amine, reflects this arrangement, with the "5,6-dihydro-4H" designation indicating partial saturation of the cyclopentane ring.
Table 1: Key Molecular Descriptors
Synthetic Methodologies
General Synthetic Approaches for Thiazole Derivatives
Thiazole synthesis often relies on cyclocondensation reactions between α-haloketones and thioureas or thioamides. The Hantzsch thiazole synthesis, for instance, combines haloketones with thioamides in the presence of ammonia to form the thiazole core . For bicyclic systems like N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine, annulation strategies using preformed cyclopentane precursors are likely employed.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Cyclopentanone, NH₄OAc, 120°C |
| 2 | Methylation | CH₃I, K₂CO₃, DMF |
Physicochemical Properties
Solubility and Stability
While empirical data are scarce, the compound’s logP (estimated via computational tools) suggests moderate lipophilicity, favoring solubility in organic solvents like ethanol or DMSO. The presence of a secondary amine may render it susceptible to oxidation, necessitating storage under inert atmospheres.
Thermal Properties
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR) given thiazoles’ kinase inhibitory roles .
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Structure-Activity Relationships (SAR): Modifying the cyclopentane ring’s saturation to tune lipophilicity and bioactivity.
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